2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone
Description
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and pyridine moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C17H13BrN2O2 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-bromo-3-(2-pyridin-2-ylethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H13BrN2O2/c18-14-15(20-10-8-11-5-3-4-9-19-11)17(22)13-7-2-1-6-12(13)16(14)21/h1-7,9,20H,8,10H2 |
InChI Key |
SZZJZXYTRJTTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone typically involves the bromination of 3-amino-2-naphthoquinone followed by the introduction of the pyridinyl ethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The subsequent reaction with 2-(2-pyridinyl)ethylamine is carried out under reflux conditions in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are studied for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone involves its interaction with biological molecules such as proteins and DNA. The compound can form covalent bonds with nucleophilic sites in these molecules, leading to the inhibition of their function. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells by interfering with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}quinone
- 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}anthraquinone
- 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}phenanthrenequinone
Uniqueness
Compared to similar compounds, 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone stands out due to its unique combination of bromine and pyridine moieties, which enhance its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
